
(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is a compound of significant interest in various scientific fields. It is an endogenous metabolite and plays a crucial role in biochemical processes, particularly in the biosynthesis of thyroid hormones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid typically involves the iodination of L-tyrosine. One efficient method is the solvent-free iodination of L-tyrosine using 2,4,6,8-tetraiodoglycoluril in the presence of a catalytic amount of acetic acid. This reaction occurs at room temperature and yields high purity diiodotyrosine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same iodination reaction but with optimized conditions to ensure consistency and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of iodine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Electrophilic aromatic substitution using reagents like iodine and a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker for thyroid function.
Medicine: Investigated for its potential therapeutic applications, particularly in thyroid-related disorders.
Industry: Utilized in the production of iodinated compounds and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid involves its role as a precursor in the biosynthesis of thyroid hormones. It is iodinated to form diiodotyrosine, which then couples with other iodinated tyrosine residues to produce thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). These hormones regulate various physiological processes, including metabolism, growth, and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-3,5-Diiodotyrosine: A direct precursor in the synthesis of thyroid hormones.
Monoiodotyrosine: Another iodinated derivative of tyrosine involved in thyroid hormone synthesis.
Thyroxine (T4): A thyroid hormone produced from the coupling of diiodotyrosine residues.
Triiodothyronine (T3): Another thyroid hormone formed from the coupling of monoiodotyrosine and diiodotyrosine residues.
Uniqueness
(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is unique due to its specific structure and role in thyroid hormone biosynthesis. Its diiodinated form allows it to participate directly in the formation of essential thyroid hormones, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C10H9I2NO4 |
|---|---|
Molekulargewicht |
460.99 g/mol |
IUPAC-Name |
2-formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C10H9I2NO4/c11-6-1-5(2-7(12)9(6)15)3-8(10(16)17)13-4-14/h1-2,4,8,15H,3H2,(H,13,14)(H,16,17) |
InChI-Schlüssel |
VHMVURRYXKQJID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


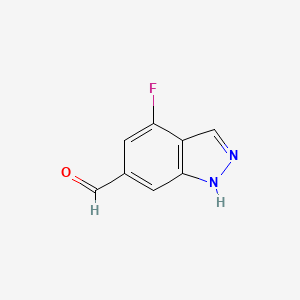
![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)

![[12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295382.png)
![N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B12295389.png)
![3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate](/img/structure/B12295400.png)
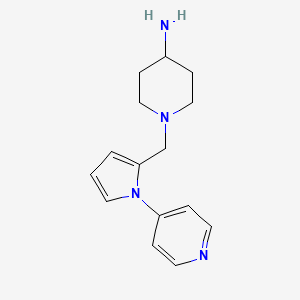
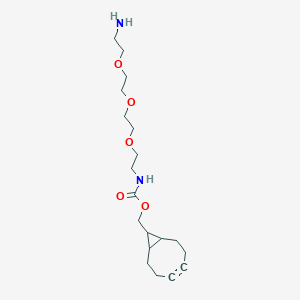

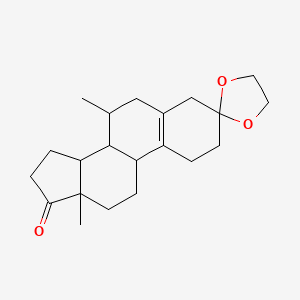
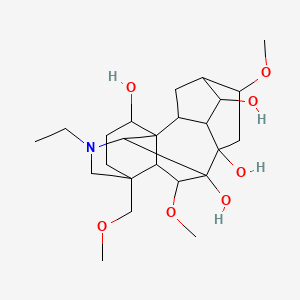
![2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid](/img/structure/B12295434.png)
![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B12295440.png)
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide](/img/structure/B12295445.png)
